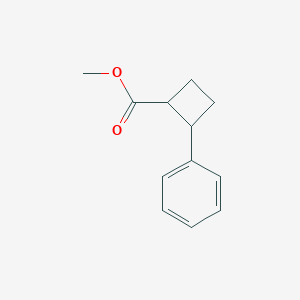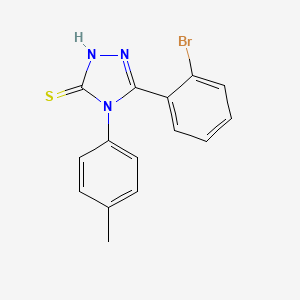
Benzene-1,3,5-tricarbaldehyde; benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine (1:1) is a chemical compound formed by the reaction of benzene-1,3,5-tricarbaldehyde and benzene-1,4-diamine in a 1:1 molar ratio. This compound is known for its unique structural properties and is used in various scientific and industrial applications, particularly in the synthesis of covalent organic frameworks (COFs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine typically involves the condensation reaction between benzene-1,3,5-tricarbaldehyde and benzene-1,4-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products
Oxidation: Produces benzene-1,3,5-tricarboxylic acid.
Reduction: Yields benzene-1,3,5-tris(hydroxymethyl)benzene.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine involves its ability to form stable covalent bonds with various substrates. The aldehyde groups can react with nucleophiles, forming imine or Schiff base linkages. These reactions are crucial for the formation of covalent organic frameworks and other advanced materials. The compound’s ability to form hydrogen bonds and π-π interactions also plays a significant role in its functionality .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-tricarboxaldehyde: Similar in structure but lacks the diamine component.
Benzene-1,4-diamine: Similar in structure but lacks the tricarbaldehyde component.
1,3,5-Triformylbenzene: Another name for benzene-1,3,5-tricarboxaldehyde.
Uniqueness
Benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine is unique due to its ability to form stable covalent organic frameworks and its versatility in various chemical reactions. Its combination of aldehyde and amine groups allows for a wide range of functionalization and applications in different fields .
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
benzene-1,4-diamine;benzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C9H6O3.C6H8N2/c10-4-7-1-8(5-11)3-9(2-7)6-12;7-5-1-2-6(8)4-3-5/h1-6H;1-4H,7-8H2 |
InChI Key |
WDYQXCVMKOXLAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N.C1=C(C=C(C=C1C=O)C=O)C=O |
Related CAS |
1242082-12-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


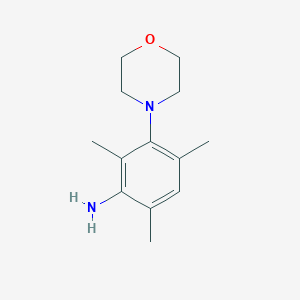
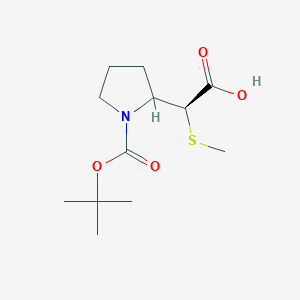
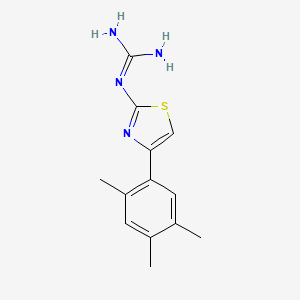
![2-Methylthiazolo[4,5-b]pyrazine](/img/structure/B11766362.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11766363.png)
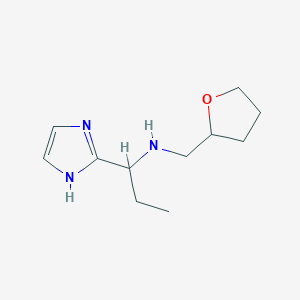
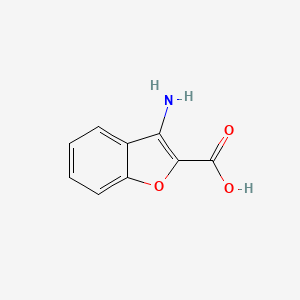
![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
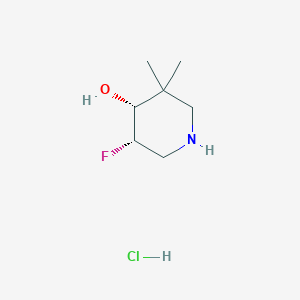
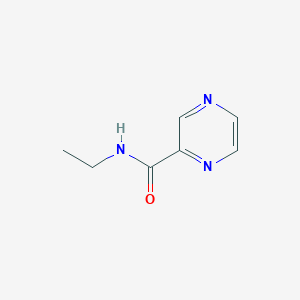
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)
